![molecular formula C36H23BF14P B156997 Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf CAS No. 918824-12-1](/img/structure/B156997.png)
Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as H-Pyrazole, and it has been studied extensively for its potential applications in various fields, including medicine and materials science.
作用機序
The exact mechanism of action of H-Pyrazole is not fully understood, but it is believed to work by inhibiting certain enzymes involved in cell growth and inflammation. It may also interact with specific cellular receptors to produce its effects.
生化学的および生理学的効果
Studies have shown that H-Pyrazole can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. It has also been shown to reduce inflammation by inhibiting the production of certain inflammatory cytokines. Additionally, it may have neuroprotective effects and could potentially be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using H-Pyrazole in lab experiments is its high potency, which allows for the use of smaller amounts of the compound. Additionally, it has shown good selectivity for its target enzymes, reducing the likelihood of off-target effects. However, its high potency can also make it difficult to work with, as it requires careful handling and storage to prevent accidental exposure.
将来の方向性
There are several potential future directions for the study of H-Pyrazole. One area of focus could be the development of new anti-cancer therapies based on its mechanism of action. Additionally, further research could be conducted to explore its potential applications in the treatment of inflammatory and neurodegenerative diseases. Finally, the synthesis of new derivatives of H-Pyrazole could be explored to improve its potency and selectivity for specific targets.
合成法
The synthesis of H-Pyrazole involves the reaction of 4,5-dichloro-2,3,5,6-tetrafluorophenol with bis(2,4,6-trimethylphenyl)phosphine in the presence of a base. The resulting intermediate is then reacted with pentamethylcyclopentadiene to produce the final product.
科学的研究の応用
H-Pyrazole has been studied extensively for its potential applications in medicinal chemistry. It has shown promising results as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, it has been shown to possess anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
特性
CAS番号 |
918824-12-1 |
|---|---|
製品名 |
Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf |
分子式 |
C36H23BF14P |
分子量 |
763.3 g/mol |
InChI |
InChI=1S/C36H22BF14P/c1-11-7-13(3)34(14(4)8-11)52(35-15(5)9-12(2)10-16(35)6)36-32(50)24(42)19(25(43)33(36)51)37(17-20(38)26(44)30(48)27(45)21(17)39)18-22(40)28(46)31(49)29(47)23(18)41/h7-10H,1-6H3/q-1/p+1 |
InChIキー |
KDUKOLNXDQLNER-UHFFFAOYSA-O |
SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)[PH+](C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)F)F |
正規SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)[PH+](C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)F)F |
ピクトグラム |
Irritant |
同義語 |
Hydrogen[4-[dimesitylphosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentafluorophenyl)borate; Frustrated Phosphonium Borate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



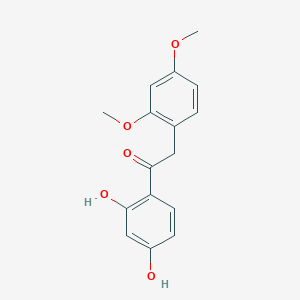
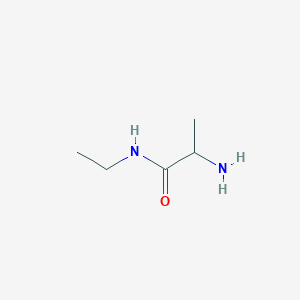
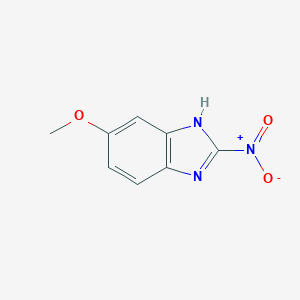
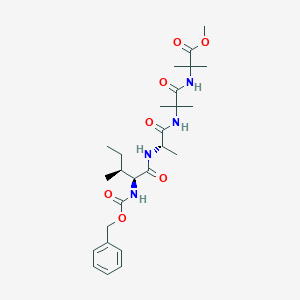

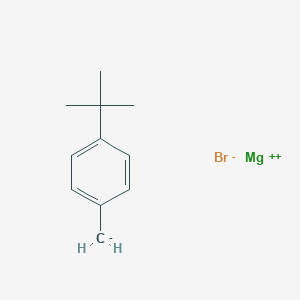
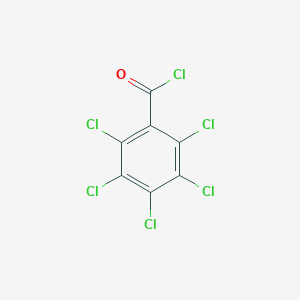
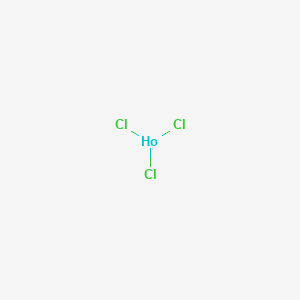
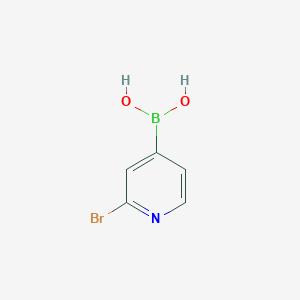
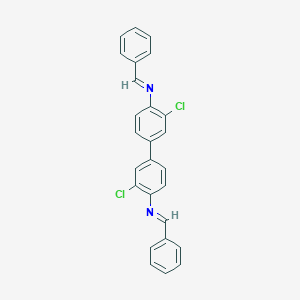
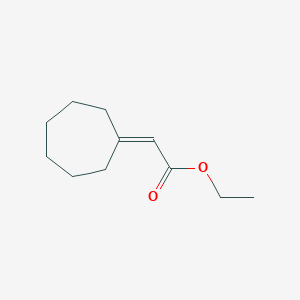
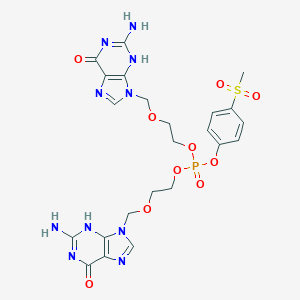
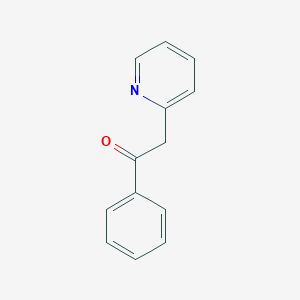
![4-Acetyl-1-azabicyclo[2.2.1]heptane](/img/structure/B156942.png)